molecular formula C14H15N3O4S B2935297 Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate CAS No. 1251675-80-5

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate

Cat. No.: B2935297
CAS No.: 1251675-80-5
M. Wt: 321.35
InChI Key: UHIMAUQXAAPUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate is a chemical compound with the molecular formula C14H15N3O4S and a molecular weight of 321.35 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

, a thrombin inhibitor used to treat thromboses and cardiovascular diseases

Biochemical Pathways

Given its role as an intermediate in the synthesis of Dabigatran etexilate , it may be involved in the coagulation pathway, but this requires further investigation.

Result of Action

The in vitro anti-cancer activity of a newly synthesized complex containing EAPB has been emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate typically involves the reaction of 3-aminopyridine-2-sulfonamide with ethyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobenzoate
  • Ethyl 3-(pyridin-2-ylamino)benzoate
  • Ethyl 3-(sulfamoyl)benzoate

Uniqueness

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate is unique due to the presence of both the sulfonamide and pyridine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-3-6-11(9-10)17-13-12(22(15,19)20)7-4-8-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMAUQXAAPUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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